

DSPE-Polysarcosine66 in mRNA Vaccine Delivery: A Technical Guide

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Compound of Interest

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The advent of mRNA vaccines has revolutionized the landscape of modern medicine. Central to their success are the lipid nanoparticle (LNP) delivery systems that protect the delicate mRNA cargo and facilitate its entry into cells. While polyethylene glycol (PEG) has been the gold standard for stabilizing these LNPs, concerns over immunogenicity have spurred the search for alternatives. This technical guide delves into the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine66 (**DSPE-polysarcosine66** or DSPE-pSar66), a promising substitute that offers enhanced biocompatibility without compromising, and in some cases even improving, delivery efficiency.

Introduction to Polysarcosine as a PEG Alternative

Polysarcosine (pSar) is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[1][2] This inherent biological origin underpins its key advantages over PEG. As a polymer, pSar is hydrophilic, protein-resistant, and demonstrates low cellular toxicity, properties that have made it a compelling alternative to PEGylation.[3] Notably, pSar exhibits significantly lower immunogenicity, potentially mitigating the risk of anti-PEG antibody production, which can lead to accelerated blood clearance and hypersensitivity reactions in some individuals.[4][5] Studies have shown that replacing PEG lipids with pSar lipids in LNP formulations can lead to higher protein secretion and a reduced immunostimulatory response. [1][2][6]

DSPE-pSar is a lipid-polypeptoid conjugate where the DSPE lipid anchor allows for its incorporation into the lipid bilayer of LNPs, while the hydrophilic pSar chain extends outwards, providing steric stabilization.^[7] This guide focuses on DSPE-pSar with an average of 66 sarcosine units (DSPE-pSar66), a specific variant that has been explored for its utility in mRNA delivery systems.^[8]

LNP Formulation and Physicochemical Characterization

The incorporation of DSPE-pSar into LNP formulations is a critical step in developing effective mRNA delivery vehicles. Typically, LNPs are prepared by the rapid mixing of an ethanol phase containing the lipids with an aqueous phase containing the mRNA, often using a microfluidic device.^{[1][9]} The precise molar ratios of the components—ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the stabilizing lipid (DSPE-pSar)—are crucial for the final characteristics of the nanoparticles.^{[1][10]}

Quantitative Data Summary

The following tables summarize the physicochemical properties of LNPs formulated with various pSar lipids in direct comparison to their PEGylated counterparts in two well-established LNP systems: ALC-0315 and SM-102.

Table 1: Physicochemical Characterization of ALC-0315 based LNPs^[1]

Stabilizing Lipid	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
ALC-0159 (PEG)	95.3 ± 4.2	0.12 ± 0.02	94.5 ± 1.5	-2.1 ± 0.5
DMG-pSar25	102.1 ± 5.1	0.14 ± 0.03	95.2 ± 0.8	-1.8 ± 0.4
C16-pSar25	110.5 ± 6.3	0.15 ± 0.02	93.8 ± 2.1	-2.5 ± 0.6
C18-pSar25	115.2 ± 7.0	0.16 ± 0.03	92.5 ± 2.5	-2.8 ± 0.7
TETAMINE-pSar25	98.9 ± 4.8	0.13 ± 0.02	94.9 ± 1.2	-1.9 ± 0.5

Data presented as mean \pm s.d.

Table 2: Physicochemical Characterization of SM-102 based LNPs[1]

Stabilizing Lipid	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
DMG-PEG2000	88.7 \pm 3.9	0.11 \pm 0.01	96.1 \pm 0.9	-3.2 \pm 0.8
DMG-pSar25	94.6 \pm 4.5	0.13 \pm 0.02	95.8 \pm 1.1	-2.9 \pm 0.7
C16-pSar25	105.3 \pm 5.8	0.14 \pm 0.02	94.5 \pm 1.7	-3.5 \pm 0.9
C18-pSar25	109.8 \pm 6.1	0.15 \pm 0.03	93.1 \pm 2.3	-3.8 \pm 1.0
TETAMINE-pSar25	91.2 \pm 4.1	0.12 \pm 0.01	95.5 \pm 1.3	-3.1 \pm 0.8

Data presented as mean \pm s.d.

In Vitro and In Vivo Performance

The ultimate measure of a delivery system's success is its ability to efficiently deliver its cargo and induce protein expression. Studies comparing pSar-LNPs to PEG-LNPs have demonstrated promising results.

In Vitro Transfection Efficiency

In vitro studies using cell lines such as C2C12 and Hep3B have shown that the complete replacement of PEG lipids with pSar lipids can maintain or even increase mRNA delivery efficiency.[8]

Table 3: In Vitro Luciferase Expression (Relative Luminescence Intensity)[1]

LNP System	Stabilizing Lipid	C2C12 Cells (Relative Luminescence)	Hep3B Cells (Relative Luminescence)
ALC-0315 based	ALC-0159 (PEG)	1.00 (baseline)	1.00 (baseline)
ALC-0315 based	DMG-pSar25	~1.2x	~1.5x
ALC-0315 based	C16-pSar25	~1.8x	~2.0x
SM-102 based	DMG-PEG2000	1.00 (baseline)	1.00 (baseline)
SM-102 based	DMG-pSar25	~1.1x	~1.3x
SM-102 based	C16-pSar25	~0.9x	~1.1x

Values are approximated from graphical data for illustrative purposes.

In Vivo mRNA Delivery

In vivo studies in mice using Firefly Luciferase (FLuc) mRNA have corroborated the in vitro findings. ALC-0315 based LNPs formulated with certain pSar lipids showed a statistically significant increase in luminescence compared to their PEGylated counterparts.[1] For instance, LNPs formulated with C16-pSar25 and DMG-pSar25 generated over 5-fold higher total flux compared to PEG LNPs.[1] In the SM-102 based system, the in vivo expression from pSar-LNPs was comparable to that of PEG-LNPs.[1]

Table 4: In Vivo Luciferase Expression in Mice (Intramuscular Injection)[1]

LNP System	Stabilizing Lipid	Peak Radiance (Total Flux) - Fold Change vs. PEG
ALC-0315 based	ALC-0159 (PEG)	1.0 (baseline)
ALC-0315 based	DMG-pSar25	> 5.0
ALC-0315 based	C16-pSar25	> 5.0
SM-102 based	DMG-PEG2000	1.0 (baseline)
SM-102 based	DMG-pSar25	~1.0
SM-102 based	C16-pSar25	~1.0

Values are based on reported findings.

Immunogenicity and Safety Profile

A key driver for exploring pSar lipids is their potential for a more favorable safety and immunogenicity profile. While LNPs themselves can elicit an innate immune response, studies have aimed to de-risk the components.[\[1\]](#)

Analysis of cytokine and chemokine induction profiles in mice 6 hours after administration showed that the profiles for pSar and PEG LNPs were largely similar.[\[1\]](#) For example, CXCL10, an interferon- γ induced chemokine, and the inflammatory cytokine IL-6 were upregulated to a similar extent in both pSar and PEG LNP-treated mice, indicating activation of the innate immune system which can be crucial for vaccine efficacy.[\[1\]](#) Importantly, pSar-formulated liposomes have been shown to induce lower levels of specific antibodies compared to PEG-formulated liposomes, suggesting a reduced potential for inducing humoral immunity against the delivery vehicle itself.[\[1\]](#)

Table 5: Systemic Cytokine/Chemokine Response in Mice (6h post-injection)[\[1\]](#)[\[2\]](#)

Cytokine/Chemokine	LNP System	Fold Change vs. PBS (approx.)
CXCL10	SM-102 DMG-pSar25	~5x
CXCL10	SM-102 DMG-PEG2000	~5x
IL-6	SM-102 DMG-pSar25	~10x
IL-6	SM-102 DMG-PEG2000	~10x
G-CSF	SM-102 DMG-pSar25	Higher than PEG
CXCL1	SM-102 DMG-pSar25	Higher than PEG

Data reflects general trends reported in the literature.

Experimental Protocols and Methodologies

Synthesis of DSPE-Polysarcosine

The synthesis of DSPE-pSar typically involves the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA).

Protocol: Synthesis of Sarcosine N-carboxyanhydride (Sar-NCA)[\[11\]](#)

- Dry sarcosine under vacuum.
- Suspend the dried sarcosine in absolute tetrahydrofuran (THF) under a nitrogen atmosphere.
- Slowly add diphosgene via syringe.
- Gently reflux the mixture for approximately 3 hours until a clear solution is obtained.
- The solvent is then removed under reduced pressure to yield the Sar-NCA monomer.

Protocol: Ring-Opening Polymerization to form DSPE-pSar

- Dissolve the Sar-NCA monomer in dry N,N-Dimethylformamide (DMF).

- Separately, dissolve the initiator, DSPE-amine, in an appropriate solvent.
- Add the initiator solution to the Sar-NCA solution to start the polymerization. The ratio of monomer to initiator will determine the degree of polymerization (e.g., 66 for DSPE-pSar66).
- Allow the reaction to proceed, typically overnight at room temperature.
- The resulting DSPE-pSar polymer is then purified, often by dialysis, to remove unreacted monomers and other impurities, followed by lyophilization.

LNP Formulation via Microfluidics

Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102), DSPC, Cholesterol, and DSPE-pSar66 (or DSPE-PEG) dissolved in ethanol.
- mRNA (e.g., encoding Luciferase) dissolved in an aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic mixing device (e.g., NanoAssemblr).

Protocol:[1]

- Prepare the lipid mixture in ethanol. For SM-102 based LNPs, a typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DSPE-pSar).[1] For ALC-0315 based LNPs, a common molar ratio is 46.3:9.4:42.7:1.6.[1]
- Prepare the mRNA solution in the aqueous buffer.
- Set up the microfluidic system. A common total flow rate is 12 mL/min with a flow rate ratio of 1:3 (ethanol phase to aqueous phase).[1]
- Pump the lipid-ethanol solution and the mRNA-aqueous solution through the microfluidic device for rapid mixing and LNP self-assembly.
- Collect the resulting LNP dispersion.

- Perform buffer exchange and concentration via dialysis or tangential flow filtration against a storage buffer like phosphate-buffered saline (PBS, pH 7.4).

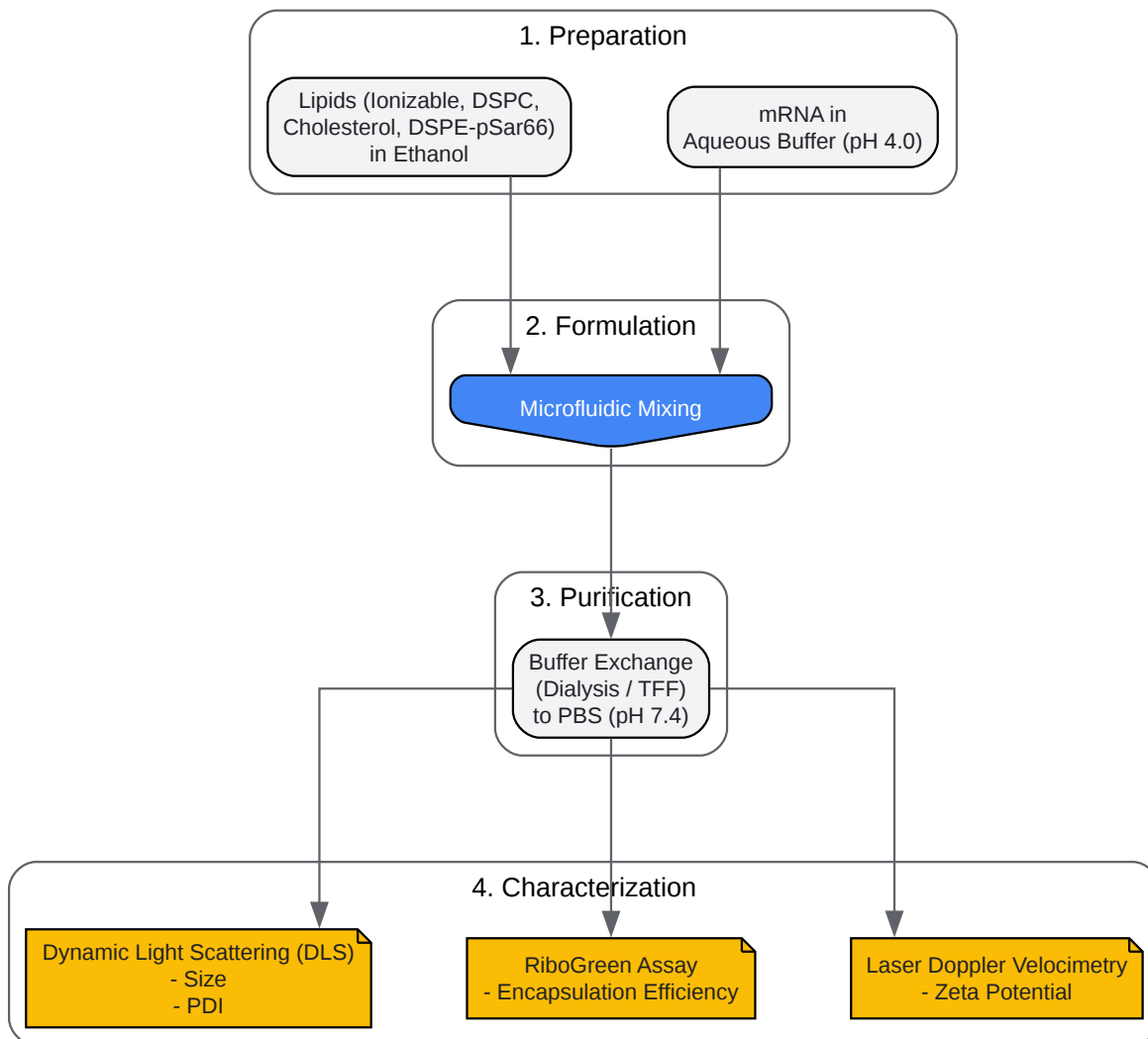
LNP Characterization

- Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Zeta Potential: Determined by Laser Doppler Velocimetry.
- mRNA Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the fluorescence of unencapsulated mRNA before and after disrupting the LNPs with a surfactant.

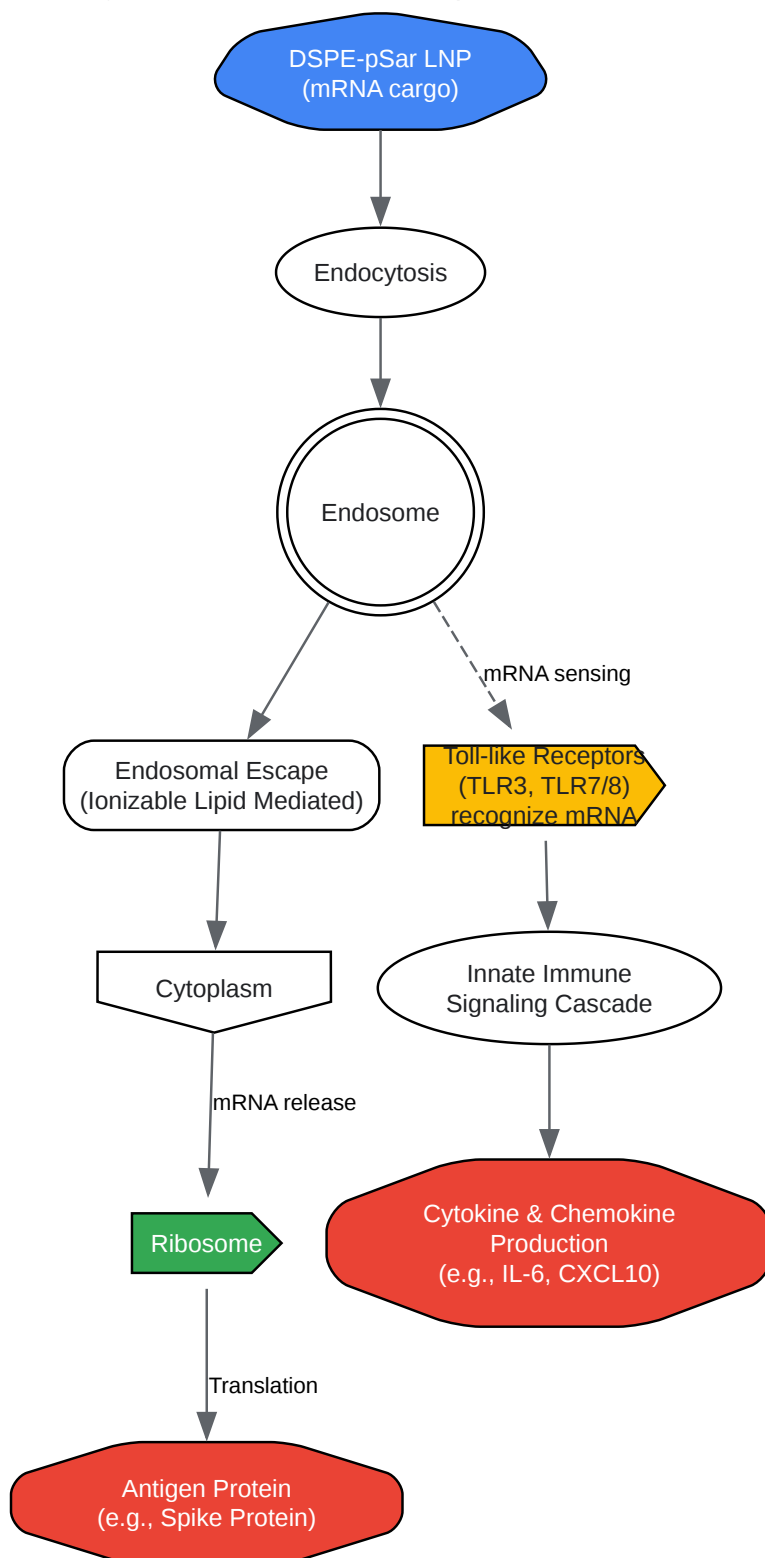
Visualizing Workflows and Pathways

LNP Formulation and Characterization Workflow

LNP Formulation & Characterization Workflow



Conceptual Pathway of LNP-mRNA Cellular Uptake and Innate Immune Response

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